3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid: is a complex organic compound that features a bicyclic structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both hydrazinyl and carboxylic acid groups suggests that it may exhibit unique reactivity and binding properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through a multi-step process:
Preparation of 3-Methylphenoxypropanoic acid: This can be synthesized by reacting 3-methylphenol with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide.
Formation of 3-Methylphenoxypropanoyl hydrazide: The 3-methylphenoxypropanoic acid is then converted to its corresponding acyl chloride using thionyl chloride, followed by reaction with hydrazine hydrate to form the hydrazide.
Cyclization to form the bicyclic structure: The hydrazide is then reacted with bicyclo[2.2.1]heptane-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid.
Reduction: The hydrazinyl group can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-({2-[2-(3-Carboxyphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 3-({2-[2-(3-Methylphenoxy)propanoyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may make it useful as a ligand in catalytic reactions.
Materials Science:
Biology
Enzyme Inhibition: The hydrazinyl group may allow the compound to act as an inhibitor for certain enzymes.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Possible applications in the treatment of diseases due to its potential biological activity.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Material Production:
Mechanism of Action
The mechanism of action of 3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is likely related to its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The hydrazinyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The bicyclic structure may also allow for specific binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-({2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a different substitution pattern on the phenyl ring.
3-({2-[2-(3-Methylphenoxy)butanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a longer alkyl chain.
Uniqueness
The unique combination of the bicyclic structure with the hydrazinyl and carboxylic acid groups makes 3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid distinct. This combination allows for a wide range of chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
3-[[2-(3-methylphenoxy)propanoylamino]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-10-4-3-5-14(8-10)26-11(2)17(22)20-21-18(23)15-12-6-7-13(9-12)16(15)19(24)25/h3-5,8,11-13,15-16H,6-7,9H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQNHRQWCDISGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NNC(=O)C2C3CCC(C3)C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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